molecular formula C21H16N2 B8121634 2,3-Diphenyl-3-phenylamino-acrylonitrile

2,3-Diphenyl-3-phenylamino-acrylonitrile

Cat. No.: B8121634
M. Wt: 296.4 g/mol
InChI Key: UOYMJQXYILXPDC-MRCUWXFGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound identified as “2,3-Diphenyl-3-phenylamino-acrylonitrile” is a strong cation exchanger with increased potential for nonpolar interactions. It is commonly used in solid-phase extraction (SPE) applications due to its unique properties, which make it suitable for compounds with both cationic and non-polar characteristics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of this compound involves the synthesis of a strong cation exchanger with a very low pKa. The presence of a benzene ring in the functional group increases the potential for nonpolar interactions, which is particularly important when conducting ion exchange from aqueous systems .

Industrial Production Methods

In industrial settings, the compound is produced in large quantities using scaled-up SPE cartridges. The typical matrices for this compound include aqueous samples, biological fluids, and buffered organics .

Mechanism of Action

The mechanism of action of this compound involves its strong cation exchange properties. It interacts with cationic compounds through ion exchange, while its nonpolar characteristics allow it to interact with nonpolar compounds. This dual functionality makes it highly effective in separating and purifying compounds from complex mixtures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of “2,3-Diphenyl-3-phenylamino-acrylonitrile” lies in its combination of strong cation exchange properties and increased potential for nonpolar interactions due to the presence of a benzene ring in its functional group. This makes it particularly effective in applications where both cationic and non-polar characteristics are important .

Properties

IUPAC Name

(E)-3-anilino-2,3-diphenylprop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2/c22-16-20(17-10-4-1-5-11-17)21(18-12-6-2-7-13-18)23-19-14-8-3-9-15-19/h1-15,23H/b21-20-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOYMJQXYILXPDC-MRCUWXFGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)NC3=CC=CC=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\NC3=CC=CC=C3)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.